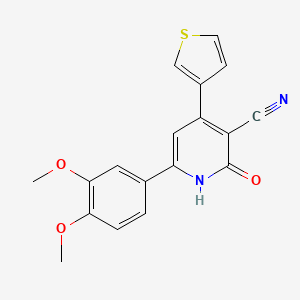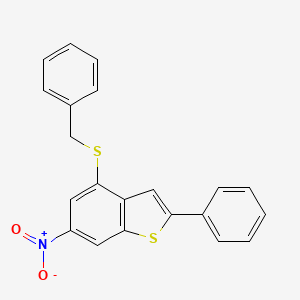![molecular formula C21H18FNO3S B11467612 7-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11467612.png)
7-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of fluorine and methoxy groups in its structure adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
7-{3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-{3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-{3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one stands out due to its unique thieno[3,2-b]pyridine core and the presence of both fluorine and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18FNO3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[3-[(4-fluorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FNO3S/c1-25-18-7-4-14(16-11-20(24)23-17-8-9-27-21(16)17)10-19(18)26-12-13-2-5-15(22)6-3-13/h2-10,16H,11-12H2,1H3,(H,23,24) |
InChI Key |
CQVPPHXAPSUTAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11467542.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B11467550.png)
![14-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B11467564.png)


![N-[4-(diethylsulfamoyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide](/img/structure/B11467573.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467575.png)

![N-(5-bromopyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11467586.png)
![Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11467587.png)
![1-[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11467591.png)

![4-(4-chlorophenyl)-6-(3-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11467619.png)
